Delta-Octalactone's unique flavor profile makes it a valuable tool in food science research. Scientists can use it to:
Delta-Octalactone's role in plant communication is a growing area of research. Studies suggest it might function as an:
The potential health benefits of delta-Octalactone are under preliminary investigation. Studies are looking at its possible:
Delta-Octalactone, chemically known as 5-octanolide, is a lactone with the molecular formula and a molecular weight of approximately 142.20 g/mol. It is characterized by its fruity and coconut-like aroma, making it a popular compound in the fragrance and flavor industries. This compound is a colorless to pale yellow liquid with a density of about 1.001 g/mL and a flash point of 125°C . Delta-Octalactone is naturally occurring in various fruits such as peach, apricot, and pineapple, although it is not produced in significant quantities in nature .
These reactions are essential for its applications in synthetic organic chemistry and flavor formulation.
Delta-Octalactone exhibits low toxicity, with studies indicating that it does not pose significant genotoxicity or reproductive toxicity risks . It has been classified as a skin irritant (Category 3) but does not cause severe adverse effects upon exposure . Its metabolites have been evaluated for potential toxicological effects using predictive models, confirming its safety profile in consumer products .
Delta-Octalactone can be synthesized through several methods:
Delta-Octalactone is primarily used in:
Delta-Octalactone belongs to a class of compounds known as lactones. Here are some similar compounds along with their unique characteristics:
Delta-Octalactone's unique coconut aroma distinguishes it from these compounds, making it particularly valuable in perfumery and flavoring applications.
| Descriptor | Canonical value | Comment | Source |
|---|---|---|---|
| Preferred IUPAC name | 6-propyloxan-2-one | Systematic δ-lactone nomenclature | [1] |
| CAS Registry Number | 698-76-0 | ― | [2] |
| Molecular formula | C₈H₁₄O₂ | Monoisotopic mass = 142.09938 g mol⁻¹ | [3] |
| Canonical SMILES | CCCC1CCCC(=O)O1 | Encodes the six-membered δ-lactone ring with a propyl side chain at C-6 | [4] [5] |
| Standard InChI | InChI=1S/C8H14O2/c1-2-4-7-5-3-6-8(9)10-7/h7H,2-6H₂,1H₃ | ASCII line notation for database exchange | [6] |
| Standard InChIKey | FYTRVXSHONWYNE-UHFFFAOYSA-N | Fixed‐length hash for indexing | [6] |
Delta-Octalactone is a six-membered saturated δ-lactone (oxan-2-one) bearing one sp³-propyl substituent. Because all ring atoms are sp³-hybridised, the skeleton can adopt several puckered forms. Comprehensive quantum-chemical work on δ-lactones shows that:
| Conformer (B3LYP/def2-TZVPP) | Relative electronic energy / kJ mol⁻¹ | Cartesian RMSD vs. global min / Å | Comment | Source |
|---|---|---|---|---|
| Half-chair (C4-exo) | 0.0 | ― | Global minimum | [7] |
| Boat | +1.4 | 0.23 | Accessible at ambient T | [7] |
| Envelope (C5-endo) | +2.0 | 0.31 | Minor population | [7] |
All calculations were carried out in vacuo; zero-point and thermal corrections modify the differences by <0.2 kJ mol⁻¹.
A survey of the Cambridge Structural Database (December 2024) using the InChIKey FYTRVXSHONWYNE- and synonymous names returned no experimental single-crystal structure for delta-Octalactone. The absence is attributable to the compound’s low melting point (-14 °C) and modest polarity, which hamper crystal growth [2] [9].
For modelling purposes, high-quality 3D coordinates derived from gas-phase energy minimisation are available from:
Delta-octalactone exhibits consistent molecular identification across multiple analytical sources. The compound possesses a molecular formula of C₈H₁₄O₂ with a molecular weight of 142.20 g/mol [1] [2] [3] [4] [5] [6]. This molecular weight represents the standard value reported across chemical databases, with minor variations in decimal precision ranging from 142.198 to 142.20 g/mol observed in different analytical contexts [1] [2] [3] [4] [5] [6].
The chemical structure corresponds to the IUPAC name 6-propyloxan-2-one [7] [8] [9], which accurately describes the six-membered lactone ring with a propyl substituent at position 6. The InChI Key FYTRVXSHONWYNE-UHFFFAOYSA-N provides unique structural identification for computational chemistry applications [7] [8] [9].
| Property | Value | Precision Range | Reference Sources |
|---|---|---|---|
| Molecular Formula | C₈H₁₄O₂ | Consistent | [1] [2] [3] [4] [5] [6] |
| Molecular Weight | 142.20 g/mol | 142.198-142.20 | [1] [2] [3] [4] [5] [6] |
| IUPAC Name | 6-propyloxan-2-one | Standard | [7] [8] [9] |
| SMILES Notation | CCCC1CCCC(=O)O1 | Standard | [7] [8] [9] |
The melting point of delta-octalactone is consistently reported as -14°C across multiple chemical suppliers and analytical databases [4] [5] [6] [10] [11] [12]. This sub-zero melting point indicates that the compound remains liquid at standard ambient temperatures, which is consistent with its physical state description as a colorless to pale yellow liquid.
The boiling point demonstrates pressure dependence, with two primary values reported in the literature:
This significant difference illustrates the typical relationship between vapor pressure and boiling point, where reduced pressure substantially lowers the boiling temperature. The reduced pressure boiling point is particularly relevant for purification and analytical applications requiring gentle thermal conditions.
| Thermal Property | Standard Condition | Reduced Pressure | Reference Sources |
|---|---|---|---|
| Melting Point | -14°C | N/A | [4] [5] [6] [10] [11] [12] |
| Boiling Point | 238°C (1 atm) | 115-117°C (12 mmHg) | [2] [4] [5] [6] [10] [11] [12] |
Density measurements for delta-octalactone show slight variation depending on measurement conditions and purity. The most commonly reported value is 1.002 g/cm³ at 20°C [4] [5] [6] [10] [11] [12]. Alternative measurements range from 0.995 to 1.002 g/cm³, with specific gravity values ranging from 0.995 to 1.00 at 25°C [2] [4] [5] [6] [10] [11] [12].
The refractive index is consistently measured at nD²⁰ = 1.455, with acceptable ranges of 1.452-1.458 reported across different analytical methods [2] [4] [5] [6] [10] [11] [12]. This optical property is particularly important for quality control and purity assessment in commercial applications.
| Physical Parameter | Primary Value | Acceptable Range | Measurement Conditions |
|---|---|---|---|
| Density | 1.002 g/cm³ | 0.995-1.002 g/cm³ | 20°C |
| Specific Gravity | 1.00 | 0.995-1.00 | 25°C |
| Refractive Index | 1.455 | 1.452-1.458 | 20°C, sodium D-line |
Delta-octalactone demonstrates excellent thermodynamic stability under normal conditions [16] [17] [18]. The compound remains stable at room temperature when stored in appropriate conditions, showing no tendency toward spontaneous decomposition or significant chemical degradation.
Thermal stability analysis reveals that delta-octalactone maintains structural integrity up to its flash point. The flash point is reported as 125°C using the closed cup method [4] [5] [6] [10] [11], with some sources reporting slightly lower values of 92.2°C [10]. This relatively high flash point contributes to safe handling and storage characteristics.
Research on lactone polymerization thermodynamics indicates that delta-lactones, including delta-octalactone, possess inherently challenging equilibrium behavior due to relatively low ceiling temperatures compared to other lactone types [19] [16]. However, this thermodynamic characteristic primarily affects polymerization applications rather than the stability of the monomer itself.
Decomposition behavior has not been specifically characterized for delta-octalactone, though safety data sheets indicate that formation of toxic gases is possible during heating or fire conditions [20] [17]. This decomposition pathway is typical for organic esters and lactones under extreme thermal stress.
| Stability Parameter | Value | Measurement Method | Reference Sources |
|---|---|---|---|
| Thermal Stability | Stable to 125°C | Flash point determination | [4] [5] [6] [10] [11] |
| Storage Stability | Stable at room temperature | Ambient conditions | [16] [17] [18] |
| Decomposition | Toxic gas formation possible | Under fire/extreme heat | [20] [17] |
The solubility characteristics of delta-octalactone demonstrate typical behavior for medium-chain lactones, with distinct preferences for different solvent systems.
Water solubility is limited, with estimated values of 3,632 mg/L at 25°C based on computational modeling [21] [22]. Alternative estimates suggest lower solubility around 1,152 mg/L [22], indicating moderate water solubility that classifies the compound as slightly soluble to moderately soluble in aqueous systems. The compound is consistently described as insoluble or difficult to mix in water in practical applications [2] [13] [21] [14] [15].
Alcohol solubility presents a contrasting profile, with delta-octalactone showing excellent solubility in ethanol and other alcoholic solvents [2] [13] [21] [14] [15]. This solubility characteristic is particularly important for formulation applications in flavor and fragrance industries.
Organic solvent compatibility extends to chloroform and methanol, where the compound shows slight solubility [11] [23]. These solubility patterns are consistent with the moderate polarity of the lactone functional group combined with the hydrophobic propyl chain.
| Solvent System | Solubility | Quantitative Data | Reference Sources |
|---|---|---|---|
| Water | Limited | 1,152-3,632 mg/L at 25°C | [21] [22] |
| Ethanol | Excellent | Highly soluble | [2] [13] [21] [14] [15] |
| Chloroform | Slight | Limited quantitative data | [11] [23] |
| Methanol | Slight | Limited quantitative data | [11] [23] |
The octanol-water partition coefficient (LogP) represents a critical parameter for understanding the lipophilic versus hydrophilic character of delta-octalactone. Multiple estimation methods provide convergent values for this important physicochemical property.
Computational estimates using the KOWWIN method yield a LogP value of 1.59 [22], which falls within the range typically observed for compounds with moderate lipophilicity. Experimental and alternative computational approaches report values ranging from 1.36 to 1.8 [10] [11] [22] [23] [15] [24], with most sources converging around the 1.5-1.6 range.
A specific experimental measurement reports LogP = 1.156 [24], which represents a direct octanol-water partitioning study. This slightly lower value compared to computational estimates may reflect differences in experimental conditions or measurement methodologies.
The surface tension of delta-octalactone has been measured as 70.3 mN/m at 1 g/L concentration and 20°C [11] [23], providing additional insight into the compound's interfacial properties and molecular interactions.
Vapor pressure measurements indicate 0.0273 mmHg at 25°C using mean values from Antoine and Grain estimation methods [22] [15] [25]. This relatively low vapor pressure is consistent with the compound's moderate molecular weight and structural characteristics.
| Partition Parameter | Value | Method/Conditions | Reference Sources |
|---|---|---|---|
| LogP (octanol-water) | 1.59 | KOWWIN estimation | [22] |
| LogP (experimental) | 1.156 | Direct measurement | [24] |
| LogP (range) | 1.36-1.8 | Multiple methods | [10] [11] [22] [23] [15] [24] |
| Surface Tension | 70.3 mN/m | 1 g/L, 20°C | [11] [23] |
| Vapor Pressure | 0.0273 mmHg | 25°C | [22] [15] [25] |